O-乙酰莨菪碱

描述

Synthesis Analysis

The synthesis of compounds related to O-acetyltropine involves various strategies, including acetylation and methylation reactions. For instance, 3-acetyltropolone, a compound with a structure that could be considered in the synthesis pathway of O-acetyltropine derivatives, was synthesized from 3-isopropenyltropolone by treatment with sodium azide in concentrated sulfuric acid. Methylation of the acetylated compound yielded isomers, demonstrating the complexity of synthesizing acetylated tropolone derivatives (Yamane et al., 1979).

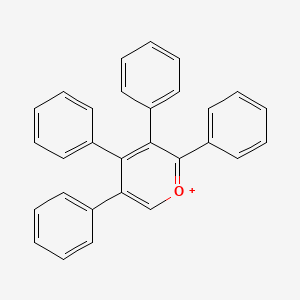

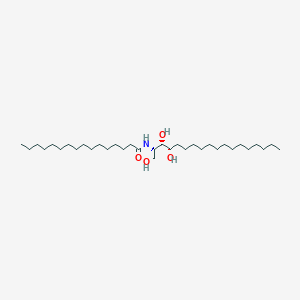

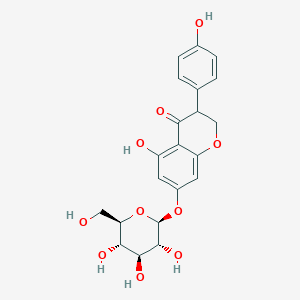

Molecular Structure Analysis

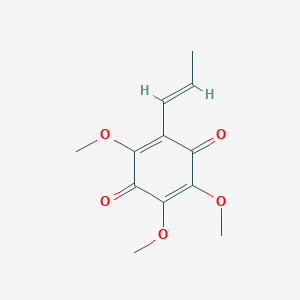

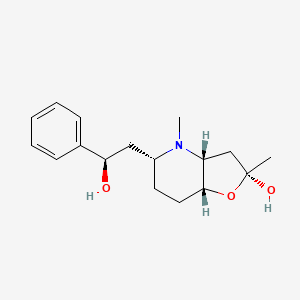

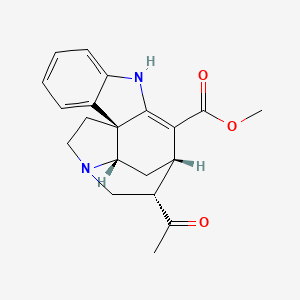

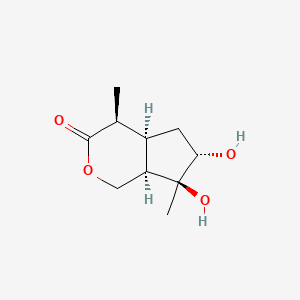

The molecular structure of O-acetyltropine and related compounds is characterized by the presence of acetyl groups attached to a tropane skeleton. The structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. However, detailed structural analyses specifically for O-acetyltropine are not readily available in the literature reviewed.

Chemical Reactions and Properties

The chemical reactivity of O-acetyltropine would be influenced by the acetyl group, which can undergo various reactions, including hydrolysis and nucleophilic substitution. Studies on similar acetylated compounds highlight reactions with hydrazine to produce 1,8-dihydrocycloheptapyrazol-8-one derivatives, showcasing the potential for generating a wide range of products from acetylated precursors (Yamane et al., 1979).

科学研究应用

植物学研究:生物碱生物合成

植物学研究利用O-乙酰莨菪碱来了解植物中莨菪烷生物碱的生物合成。 关于转化根培养物中莨菪烷生物碱生物合成酯化反应的研究揭示了相关酶促途径 .

天然产物化学:含莨菪烷样品的去重复

O-乙酰莨菪碱在天然产物化学中对于含莨菪烷样品的去重复具有重要意义。 在混合物中识别已知化合物对于发现新的生物碱进行分离和进一步研究至关重要 .

质谱法:碎片模式分析

该化合物的独特碎片模式被用于质谱法中对莨菪烷生物碱结构进行注释和分类。 此应用在快速筛选来自曼陀罗等植物的富含TA的提取物中特别有用 .

作用机制

Target of Action

O-Acetyltropine, also known as Acetyltropine, is a derivative of Atropine . Atropine is a competitive, reversible antagonist of muscarinic receptors that blocks the effects of acetylcholine and other choline esters . Therefore, it’s reasonable to infer that O-Acetyltropine may also target muscarinic receptors.

Mode of Action

Atropine works by inhibiting the parasympathetic nervous system, which is primarily responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities . By blocking the action of acetylcholine at muscarinic receptors, Atropine serves as a treatment for poisoning by organophosphorus insecticides and nerve agents . It’s plausible that O-Acetyltropine may have a similar mode of action.

Biochemical Pathways

Atropine is known to impact the pathways related to the neurotransmitter acetylcholine and its interaction with muscarinic receptors .

Pharmacokinetics

Atropine, a related compound, is known to have a bioavailability of 25%, and it is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of Atropine are noratropine, atropin-n-oxide, tropine, and tropic acid

Result of Action

Based on the effects of atropine, it can be inferred that o-acetyltropine may cause dry mouth, abnormally large pupils, urinary retention, constipation, and a fast heart rate . These effects are due to the inhibition of the parasympathetic nervous system .

Action Environment

It’s known that the metabolism of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

属性

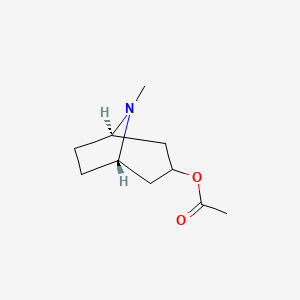

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDMOWWLBGYPG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@H]2CC[C@@H](C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317613 | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3423-27-6 | |

| Record name | 3-Acetyltropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Acetyltropine in Datura plants?

A: Acetyltropine is considered an intermediate in the biosynthesis of tropane alkaloids within Datura species. Research indicates that it is formed from tropine through acetylation. [] This compound plays a crucial role in the metabolic pathway leading to more complex tropane alkaloids like hyoscyamine and scopolamine, known for their anticholinergic properties.

Q2: Has the formation of Acetyltropine been observed in laboratory settings?

A: Yes, researchers have successfully induced the formation of Acetyltropine in controlled environments. One study demonstrated the production of Acetyltropine in Datura innoxia Mill root cultures. [] Additionally, another study observed the formation of Acetyltropine in Datura callus cultures. [] These findings highlight the feasibility of studying tropane alkaloid biosynthesis in vitro, potentially paving the way for more controlled production methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

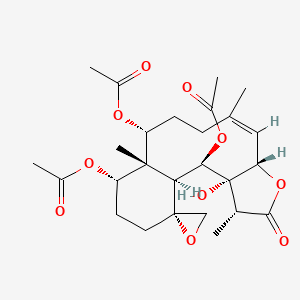

![propan-2-yl (2R,4S,5R)-5-[(1R,2S)-1-acetamido-2-methoxy-2-methylpentyl]-4-[(Z)-prop-1-enyl]pyrrolidine-2-carboxylate](/img/structure/B1244909.png)